molecular formula C15H11BrN2O B1612845 5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one CAS No. 59848-48-5

5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one

Cat. No. B1612845
CAS RN: 59848-48-5
M. Wt: 315.16 g/mol
InChI Key: QQPLABDBDDLNLI-UHFFFAOYSA-N
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Description

The compound “5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .

Future Directions

The future directions for research on a compound can include exploring its potential uses, studying its mechanism of action, and developing new synthesis methods. Given the pharmacological activities of pyrazolones, “5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one” could potentially be studied for its medicinal properties .

properties

IUPAC Name

5-(4-bromophenyl)-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)14-10-15(19)18(17-14)13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPLABDBDDLNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613492
Record name 5-(4-Bromophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one

CAS RN

59848-48-5
Record name 5-(4-Bromophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one
Reactant of Route 2
5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one
Reactant of Route 3
5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one
Reactant of Route 4
5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one
Reactant of Route 5
5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one
Reactant of Route 6
5-(4-Bromophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one

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